molecular formula C19H24N2O3 B5664144 N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B5664144
M. Wt: 328.4 g/mol
InChI Key: OQJPBVKLPXPJFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, alkylation, and nitration processes, under specific conditions to achieve high yields and purity. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves an optimized alkylation reaction followed by nitration, resulting in significant yields (Zhang Da-yang, 2004). Another example is the one-pot synthesis approach for N-(4-hydroxyphenyl)acetamide, highlighting the potential for efficient synthesis methods (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopy, reveals the intramolecular and intermolecular interactions critical for the compound's properties. For example, the X-ray crystal structure of related compounds shows specific intramolecular hydrogen bonding and non-linear optical properties (T. Latif et al., 1999). Another study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides demonstrated the significance of interplanar angles between amide groups in determining the compound's structure and potential biological activity (A. Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide and its derivatives include condensation, hydrogenation, and reactions with azide ions, each leading to various products with unique properties. The hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide exemplifies a green synthesis approach with high selectivity (Zhang Qun-feng, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. The solubility of metallophthalocyanines with phenoxyacetamide units in common solvents like DMF and DMSO indicates the potential for application in diverse fields (M. Ağırtaş, M. S. İzgi, 2009).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interactions with biological molecules are crucial for understanding the compound's potential applications. The study of silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the importance of modifications on the compound's reactivity and stability (A. Nikonov et al., 2016).

For further details on these studies, please refer to the provided citations: (Zhang Da-yang, 2004), (A. Vavasori, Marco Capponi, L. Ronchin, 2023), (T. Latif et al., 1999), (A. Camerman et al., 2005), (Zhang Qun-feng, 2008), (M. Ağırtaş, M. S. İzgi, 2009), (A. Nikonov et al., 2016).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-21(5-2)16-8-6-15(7-9-16)20-19(22)14-24-18-12-10-17(23-3)11-13-18/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPBVKLPXPJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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